molecular formula C15H15FN4O2S B7679595 1-(2-Fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole

1-(2-Fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole

Cat. No. B7679595
M. Wt: 334.4 g/mol
InChI Key: XAUCNRHQNSKDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole, commonly known as FMSP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMSP is a pyrazole-based compound that has shown promising results in various biological assays, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of FMSP is not yet fully understood. However, it has been suggested that FMSP may inhibit the activity of certain enzymes or proteins that play a role in inflammation, tumor growth, and angiogenesis.
Biochemical and Physiological Effects:
FMSP has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. FMSP has also been found to inhibit the growth of tumor cells and induce apoptosis. Additionally, FMSP has been shown to inhibit angiogenesis, which is the process of new blood vessel formation.

Advantages and Limitations for Lab Experiments

FMSP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FMSP has also shown promising results in various biological assays, making it a potential candidate for drug development. However, FMSP has some limitations for lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its therapeutic potential. Additionally, FMSP has not yet been tested in clinical trials, which limits its potential for therapeutic use.

Future Directions

There are several future directions for FMSP research. First, further studies are needed to fully understand the mechanism of action of FMSP. Second, FMSP should be tested in preclinical models to investigate its potential for therapeutic use. Third, the toxicity and pharmacokinetics of FMSP should be studied to determine its safety and efficacy. Fourth, FMSP should be tested in clinical trials to investigate its potential for cancer therapy. Finally, FMSP should be further modified to improve its therapeutic potential and reduce its limitations.

Synthesis Methods

The synthesis of FMSP involves the reaction of 1-(2-fluorophenyl)-3-(2-methylsulfonylmethyl)pyrazole with 2-methyl-3-pyrazolylmethanesulfonate in the presence of a base. The reaction yields FMSP as a white solid, which can be purified through recrystallization.

Scientific Research Applications

FMSP has been extensively studied for its potential therapeutic applications. It has shown promising results in various biological assays, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. FMSP has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-(2-fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-19-13(6-8-17-19)11-23(21,22)10-12-7-9-20(18-12)15-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUCNRHQNSKDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CS(=O)(=O)CC2=NN(C=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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